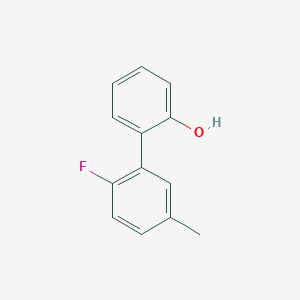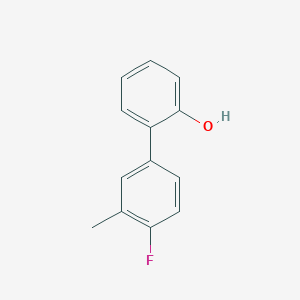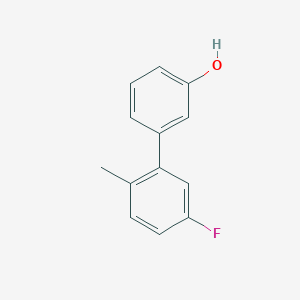
2-(3-Fluoro-4-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-4-methylphenyl)phenol, 95%, is a compound used in a variety of scientific applications, from medical research to industrial synthesis. It is an organic compound with a molecular formula of C8H7FO, and a molecular weight of 146.13 g/mol. It is a white crystalline solid with a melting point of 65-67°C. This compound has a variety of uses, including in the synthesis of pharmaceuticals and other organic compounds, and in medical research.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-4-methylphenyl)phenol, 95%, is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals and other organic compounds, and in medical research. It is also used in the synthesis of polymers and other materials. In addition, it is used in the synthesis of fluorescent dyes and other materials.
Wirkmechanismus
2-(3-Fluoro-4-methylphenyl)phenol, 95%, is a reactive compound and can react with other compounds in a variety of ways. The most common reaction is the Friedel-Crafts reaction, which involves the reaction of an activated aromatic ring with an alkyl halide. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at temperatures of around 100°C.
Biochemical and Physiological Effects
2-(3-Fluoro-4-methylphenyl)phenol, 95%, has a variety of biochemical and physiological effects. It is known to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of this enzyme can lead to a decrease in inflammation and pain. In addition, it has been shown to have antimicrobial activity, and can inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-cancer activity, and can inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Fluoro-4-methylphenyl)phenol, 95%, has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is widely available. It is also relatively stable, and can be stored for long periods of time. Additionally, it is easy to synthesize and can be used in a variety of reactions.
However, there are also some limitations to using this compound in laboratory experiments. It is a relatively reactive compound, and can react with other compounds in a variety of ways. Additionally, it has a relatively low boiling point, and can vaporize at temperatures as low as 65-67°C. This can make it difficult to use in certain laboratory experiments.
Zukünftige Richtungen
2-(3-Fluoro-4-methylphenyl)phenol, 95%, has a variety of potential future applications. It could be used in the synthesis of new pharmaceuticals and other organic compounds. It could also be used to develop new materials, such as polymers and fluorescent dyes. Additionally, it could be used to develop new drugs or treatments for a variety of diseases, such as cancer and infectious diseases. Finally, it could be used to develop new methods of synthesis or reaction.
Synthesemethoden
2-(3-Fluoro-4-methylphenyl)phenol, 95%, can be synthesized using a variety of methods. A common method is the Friedel-Crafts reaction, which involves the reaction of an activated aromatic ring with an alkyl halide. In this reaction, 2-(3-Fluoro-4-methylphenyl)phenol, 95%, is formed by the reaction of 4-methylphenol with trifluoromethyl chloride. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at temperatures of around 100°C.
Eigenschaften
IUPAC Name |
2-(3-fluoro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHUTUPJCCXDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683447 |
Source


|
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-38-5 |
Source


|
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369901.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)
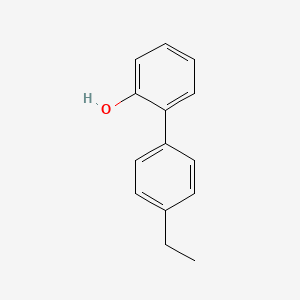
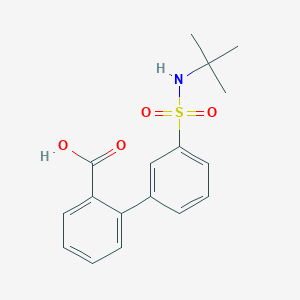


![4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369954.png)
